3-Bromo-2-chloro-5-methylpyridin-4-amine
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Overview
Description
3-Bromo-2-chloro-5-methylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. It is a derivative of pyridine, featuring bromine, chlorine, and methyl substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-methylpyridin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 5-methylpyridin-2-amine. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to introduce the bromine and chlorine substituents efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-methylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-chloro-5-methylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, aiding in the study of various biological pathways and processes .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-4-methylpyridin-2-amine: This compound has a similar structure but with different positions of the substituents.
2-Amino-3-bromo-5-chloro-4-methylpyridine: Another closely related compound with slight variations in the functional groups
Uniqueness
3-Bromo-2-chloro-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H6BrClN2 |
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Molecular Weight |
221.48 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-3-2-10-6(8)4(7)5(3)9/h2H,1H3,(H2,9,10) |
InChI Key |
FHVKEWVJTXCXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1N)Br)Cl |
Origin of Product |
United States |
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